LDN 209929 dihydrochloride is a potent and selective inhibitor of haspin kinase, a serine/threonine kinase that plays a crucial role in cell division by phosphorylating histone H3 at threonine 3. This compound has demonstrated an IC50 value of approximately 55 nM, indicating its high potency in inhibiting haspin kinase activity. The selective inhibition of this enzyme is particularly significant as it can disrupt proper chromosomal alignment and segregation during mitosis, leading to potential applications in cancer therapy and cell biology research.
LDN 209929 dihydrochloride belongs to the class of acridine derivatives, which are known for their diverse biological activities, including anticancer properties. The compound is classified as a kinase inhibitor, specifically targeting haspin kinase, and exhibits a notable selectivity profile compared to other kinases, such as dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2), where it shows approximately 180-fold selectivity.
The synthesis of LDN 209929 dihydrochloride involves several key steps that build upon the core acridine structure:
The synthesis may also involve various reaction conditions such as temperature control, solvent choice (often using polar aprotic solvents), and specific reagents like phosphorus oxychloride or Lawesson's reagent for cyclization processes .
LDN 209929 dihydrochloride has a complex molecular structure characterized by:
The chemical formula for LDN 209929 dihydrochloride is C₁₄H₁₈Cl₂N₂O₂S, and its molecular weight is approximately 335.27 g/mol. The compound's structural features have been confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
LDN 209929 dihydrochloride can undergo several chemical reactions:
The mechanism by which LDN 209929 dihydrochloride exerts its effects primarily involves the selective inhibition of haspin kinase. By preventing the phosphorylation of histone H3 at threonine 3, the compound disrupts normal chromosomal behavior during cell division:
LDN 209929 dihydrochloride has numerous scientific applications:
LDN 209929 dihydrochloride is a small-molecule kinase inhibitor with the chemical name 3-[(2-Chloro-7-methoxy-9-acridinyl)thio]-1-propanamine dihydrochloride and molecular formula C₁₇H₁₉Cl₃N₂OS [2] [4] [6]. It has a molecular weight of 405.77 g/mol and carries a CAS registry number of 1784281-97-5 [1] [6]. Structurally, it features an acridine core modified with a chloro group at position 2, a methoxy group at position 7, and a 3-aminopropylthio chain at position 9 [7]. This configuration enables potent interactions with the ATP-binding site of target kinases.
Pharmacologically, it is classified as a selective haspin (haploid germ cell-specific nuclear protein kinase) inhibitor with additional activity against DYRK2 (dual-specificity tyrosine-regulated kinase 2). Its inhibitory profile is characterized by an IC₅₀ of 55 nM against haspin and 9.9 µM against DYRK2, demonstrating 180-fold selectivity for haspin over DYRK2 [1] [2] [5]. This selectivity profile positions it as a critical tool for studying mitotic regulation without significant off-target effects.
Table 1: Key Chemical Properties of LDN 209929 Dihydrochloride
Property | Value |
---|---|
Chemical Name | 3-[(2-Chloro-7-methoxy-9-acridinyl)thio]-1-propanamine dihydrochloride |
Molecular Formula | C₁₇H₁₉Cl₃N₂OS |
Molecular Weight | 405.77 g/mol |
CAS Registry Number | 1784281-97-5 |
Purity | ≥98% (HPLC) |
Solubility | 33.33 mg/mL in DMSO; 100 mM in water [1] [4] |
Table 2: Kinase Inhibition Profile
Target Kinase | IC₅₀ Value | Selectivity vs. Haspin |
---|---|---|
Haspin | 55 nM | 1x (Reference) |
DYRK2 | 9.9 µM | 180-fold lower affinity |
LDN 209929 dihydrochloride emerged from systematic structure-activity relationship (SAR) studies targeting acridine derivatives, published by Cuny et al. in 2010 [2] [7]. This research aimed to address the limited selectivity of early haspin inhibitors. The compound was developed through rational optimization of LDN-192960 (HY-13455), an earlier acridine-based inhibitor that exhibited potent haspin inhibition (IC₅₀ = 10 nM) but lacked sufficient selectivity against DYRK2 (IC₅₀ = 48 nM) [1] [8]. Modifications focused on the substituents at the 9-position of the acridine scaffold, ultimately identifying the 3-aminopropylthio side chain as optimal for balancing potency and kinase specificity [7].
The dihydrochloride salt form was introduced to enhance aqueous solubility and stability, crucial for in vitro cellular assays [3] [5]. This development represented a significant advancement in the toolkit for studying haspin’s biological roles, particularly in mitosis and chromosome dynamics. Patent protection for this chemical series was filed under US20130102627A1, covering acridine derivatives as haspin and DYRK inhibitors [7].
LDN 209929 dihydrochloride belongs to a broader family of acridine-based kinase inhibitors. Key analogues include:
The dihydrochloride salt in LDN-209929 dihydrochloride specifically enhances its utility in experimental settings by improving dissolution in physiological buffers. This modification does not alter its core inhibitory mechanism but facilitates in vitro applications requiring precise concentration control [5] [6]. Ongoing medicinal chemistry efforts continue to explore modifications to the acridine core and side chains to further refine selectivity and drug-like properties.
Table 3: Key Analogues of LDN 209929 Dihydrochloride
Compound | Key Structural Features | Haspin IC₅₀ | DYRK2 IC₅₀ | Selectivity Ratio |
---|---|---|---|---|
LDN-192960 | Early acridine derivative | 10 nM | 48 nM | ~5-fold |
LDN-209929 (free base) | Base form without HCl salts | 55 nM | 9.9 µM | 180-fold |
CHR-6494 | Triazolothienopyrimidine scaffold | 2 nM | Not reported | >100-fold (vs. other kinases) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: